5-Amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) is a specialized heterocyclic building block primarily utilized in the synthesis of benzimidazolone-class organic pigments and advanced reactive dyes. Structurally characterized by a cyclic urea (imidazolone) core and a reactive primary amine, this compound acts as a critical precursor for diazotization and acetoacetylation workflows. Its primary industrial value lies in its ability to impart extensive intra- and inter-molecular hydrogen bonding networks to downstream products. This structural feature translates into high thermal stability, enhanced lightfastness, and strong color-migration resistance, making it an indispensable raw material for automotive coatings, high-temperature plastics, and low-salt textile dyeing processes [1].
Substituting 5-amino-1,3-dihydro-2H-benzimidazol-2-one with generic aromatic amines (such as simple aniline derivatives or standard phenylenediamines) fundamentally compromises the physical properties of the final pigment or dye. Generic amines lack the rigid cyclic urea motif required to form the robust 3D intermolecular hydrogen-bonded lattice characteristic of benzimidazolone pigments. Consequently, pigments derived from standard anilines suffer from significantly lower thermal degradation thresholds (often failing below 220 °C) and poor migration resistance in polymer melts. Furthermore, attempting to use traditional diarylide intermediates (like 3,3'-dichlorobenzidine) as a workaround introduces severe toxicological and regulatory risks, alongside lower photostability. For applications requiring strict weatherability and high-temperature processing, the exact benzimidazolone core provided by CAS 95-23-8 is non-negotiable [1].
In the synthesis of 5-acetoacetylaminobenzimidazolone—a critical coupler for high-performance yellow pigments—high-purity 5-amino-1,3-dihydro-2H-benzimidazol-2-one reacts with diketene to achieve high yields. Industrial protocols demonstrate that this specific precursor yields the target coupler at >99.5% purity and >87% overall yield. In contrast, utilizing crude reduction mixtures or lower-grade nitro-precursors requires extensive, cost-prohibitive downstream purification to remove unreacted starting materials and side products [1].
| Evidence Dimension | Intermediate yield and purity |
| Target Compound Data | >99.5% purity and >87% yield of 5-acetoacetylaminobenzimidazolone |
| Comparator Or Baseline | Crude nitro-reduction mixtures (require extensive recrystallization, lowering effective yield) |
| Quantified Difference | Ensures >99.5% purity without secondary purification steps |
| Conditions | Reaction with diketene and sodium hydroxide at 60-65 °C |
High yield and purity in the acetoacetylation step directly reduce manufacturing costs and ensure batch-to-batch reproducibility for pigment producers.
The incorporation of the 5-aminobenzimidazolone core into azo pigments significantly elevates their thermal stability due to extensive intra- and inter-molecular hydrogen bonding. Pigments derived from this compound routinely withstand polymer processing temperatures up to 280–300 °C without color shift or degradation. Conversely, standard monoazo or traditional diarylide pigments (e.g., Pigment Yellow 12) typically begin to degrade or migrate at 200–220 °C in high-density polyethylene (HDPE) melts [1].
| Evidence Dimension | Thermal degradation threshold in plastics |
| Target Compound Data | Stable up to 280–300 °C |
| Comparator Or Baseline | Standard monoazo/diarylide pigments (degrade at 200–220 °C) |
| Quantified Difference | 60–80 °C higher thermal processing window |
| Conditions | High-temperature extrusion in polyolefins (e.g., HDPE) |
Allows manufacturers to use these pigments in high-temperature engineering plastics where standard colorants would burn out or migrate.
When 5-amino-1,3-dihydro-2H-benzimidazol-2-one is utilized to synthesize novel reactive dyes for cellulose fibers, the resulting dyes exhibit higher exhaustion and fixation profiles. Under optimized low-salt conditions (approx. 30 g/L salt), these benzimidazolone-modified dyes achieve 84.98% (±3%) exhaustion and 79.00% (±3%) fixation. Standard commercial reactive dyes often require much higher salt concentrations (up to 60-80 g/L) to achieve comparable fixation rates, otherwise dropping to 60-70% efficiency [1].
| Evidence Dimension | Dye exhaustion and fixation rates |
| Target Compound Data | ~85% exhaustion and ~79% fixation at 30 g/L salt |
| Comparator Or Baseline | Conventional reactive dyes (require >60 g/L salt for similar fixation, or drop to 60-70% fixation) |
| Quantified Difference | Maintains ~79% fixation while reducing salt requirements by up to 50% |
| Conditions | Cellulose fabric dyeing at 61.5 °C with 30.01 g/L salt and 22.32 g/L alkali |
Dramatically reduces salt consumption and wastewater treatment burdens in industrial textile dyeing facilities.
CAS 95-23-8 is the definitive precursor for manufacturing advanced organic pigments, such as Pigment Yellow 151, 154, and Pigment Red 175. Because it imparts a robust hydrogen-bonded network, it is the required material for formulating automotive OEM finishes, architectural coatings, and masterbatches for engineering plastics that demand extreme weatherability and thermal stability [1].
For chemical manufacturers producing pigment intermediates, 5-aminobenzimidazolone is reacted directly with diketene to produce 5-acetoacetylaminobenzimidazolone. Its high reactivity and purity profile ensure >87% yields and >99.5% purity, making it highly suitable for scaled-up, reproducible industrial synthesis without the need for complex downstream purification[2].
In textile chemistry, this compound is utilized to synthesize advanced reactive dyes that exhibit high exhaustion (~85%) and fixation (~79%) on cellulosic fibers. It is a highly effective building block for dye manufacturers aiming to formulate eco-friendly, low-salt dyeing systems that reduce wastewater salinity and improve overall colorfastness [3].